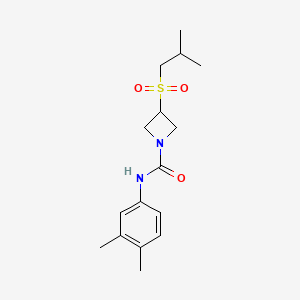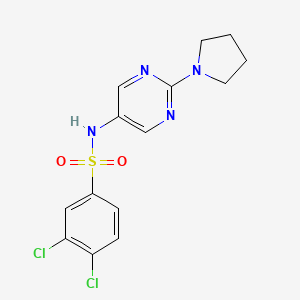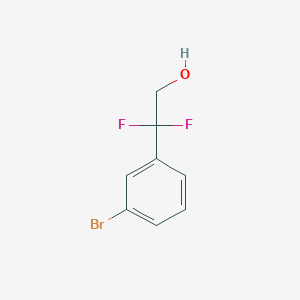
2-(3-Bromophenyl)-2,2-difluoroethanol
Overview
Description
Synthesis Analysis
The synthesis of brominated and difluorinated compounds often involves the use of bromodifluoro reagents and can proceed through various pathways, including Friedel–Crafts-type alkylation, as seen with bromodifluoro(phenylsulfanyl)methane . Another example is the synthesis of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate, which starts from 2-bromoethanol and proceeds via a two-step reaction involving triflic anhydride and diphenyl sulfide . These methods highlight the versatility of bromo and difluoro reagents in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of brominated and difluorinated compounds can be quite complex, with various substituents affecting the overall geometry and electronic distribution. For instance, the crystal structure of a brominated biphenolate shows a significant dihedral angle between the phenyl rings, indicating steric interactions . Schiff base compounds containing bromophenyl groups have been studied using X-ray diffraction, and their geometry has been compared with computational methods . These studies are crucial for understanding the properties and reactivity of such molecules.
Chemical Reactions Analysis
Brominated and difluorinated compounds can participate in a range of chemical reactions. For example, the reaction of brominated enones with diamines can lead to the formation of piperazin-2-ones, with the trifluoromethyl group influencing the reaction pathway . Additionally, the photodissociation dynamics of brominated alcohols have been studied, revealing insights into the bond dissociation processes . These reactions are important for the development of new synthetic strategies and for understanding the behavior of these compounds under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and difluorinated compounds are influenced by their molecular structure. For example, the solubility of (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate varies with the solvent, being insoluble in non-polar solvents and partially soluble in polar ones . The thermal decomposition of certain brominated biphenolates can lead to the formation of various products, indicating their potential for chemical transformations . The photodissociation studies provide information on the energy distributions and quantum yields of the resulting fragments . These properties are essential for the application and handling of these compounds in different contexts.
Scientific Research Applications
Antipathogenic and Antifungal Applications
- Antifungal Activity: Halogenated phenyl derivatives, including bromophenyl compounds, have shown broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, especially Aspergillus spp. These compounds are highlighted for their significant activity against fluconazole-resistant yeast isolates, with relatively low cytotoxicity and acute toxicity, suggesting their potential for further experiments on animal infection and clinical studies as novel antifungal agents (Buchta et al., 2004).
- Antipathogenic Properties: A number of acylthioureas containing bromophenyl groups have been synthesized and tested for their interaction with bacterial cells. These derivatives exhibited significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming abilities. The presence of bromine atoms on the N-phenyl substituent of the thiourea moiety was correlated with enhanced antibacterial and antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthetic Chemistry Applications
- Synthetic Utility: Bromophenyl compounds serve as key intermediates in the synthesis of more complex molecules. For example, o-Bromophenyl isocyanide has been used under CuI catalysis with various primary amines to afford 1-substituted benzimidazoles in moderate to good yields. Such reactions underline the synthetic versatility of bromophenyl derivatives in constructing heterocyclic compounds, which are of interest in pharmaceutical chemistry (Lygin & Meijere, 2009).
- Modification of Polymer Properties: The postfunctionalization of poly(3-hexylthiophene) with bromophenyl groups has been explored to study the electronic and steric effects on the optical and photophysical properties of poly(thiophene)s. This research demonstrates how the introduction of bromophenyl substituents can influence the fluorescence yield and solid-state emission of polymers, offering insights into designing materials with enhanced optical properties (Li, Vamvounis, & Holdcroft, 2002).
Mechanism of Action
Target of action
The bromine atom can form halogen bonds with proteins, influencing the activity of the compound .
Mode of action
Without specific information, it’s hard to say exactly how “2-(3-Bromophenyl)-2,2-difluoroethanol” interacts with its targets. The bromophenyl group is often involved in pi stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds .
Biochemical pathways
Bromophenyl compounds are often involved in pathways related to their target proteins .
Pharmacokinetics
For example, the bromine atom could slow metabolism, potentially increasing the compound’s half-life .
Result of action
Without specific information, it’s hard to say what the molecular and cellular effects of “2-(3-Bromophenyl)-2,2-difluoroethanol” are. The effects would depend on the compound’s targets and how it interacts with them .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “2-(3-Bromophenyl)-2,2-difluoroethanol”. For example, the compound might be more or less stable at different pH levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKAKPQCSGHMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2,2-difluoroethanol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)
![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
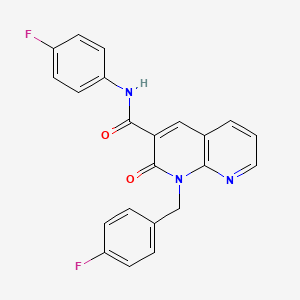
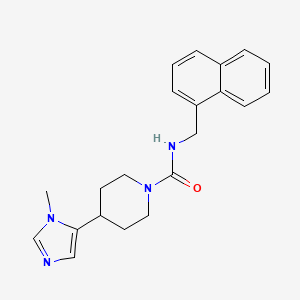
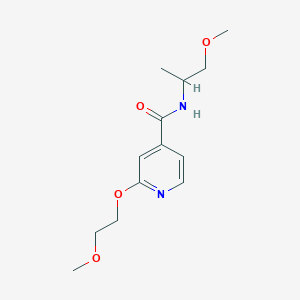

![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)
![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)
